N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
Description
N-(4-Methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a benzimidazole-derived acetamide featuring a trifluoromethyl group at the 2-position of the benzimidazole core and a 4-methoxybenzyl substituent on the acetamide nitrogen. Its molecular formula is reported as C₁₇H₁₄F₃N₃O₂ (molecular weight: 349.31) in some sources , while others cite C₁₈H₁₆F₃N₃O₂ (molecular weight: 363.34) . This discrepancy may stem from differences in structural interpretation or typographical errors. The compound’s CAS number is listed as 478030-69-2 or 478048-08-7 , requiring verification for precise identification.
Key structural features include:
- Benzimidazole core: Known for pharmacological relevance in targeting enzymes and receptors.
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
- 4-Methoxybenzyl moiety: Influences electronic properties and binding interactions.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-26-13-8-6-12(7-9-13)10-22-16(25)11-24-15-5-3-2-4-14(15)23-17(24)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWWWDDUSOQNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of Acetamide Group: The acetamide group can be introduced by reacting the benzimidazole derivative with chloroacetyl chloride in the presence of a base.
Attachment of 4-Methoxybenzyl Group: The final step involves the alkylation of the benzimidazole derivative with 4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the benzimidazole core or the acetamide group, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be explored for its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared with benzimidazole-acetamide derivatives and related heterocycles (Table 1):
Key Observations :
- Substituent Effects: The 4-methoxybenzyl group (present in the target compound) is associated with receptor specificity (e.g., FPR2 agonism in pyridazinone derivatives) . Trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in compound 6o .
- Heterocyclic Variations: Triazole-containing analogues (e.g., 6o) exhibit quorum sensing inhibition, suggesting that the triazole moiety may improve binding to bacterial LasR receptors . Pyridazinone derivatives () demonstrate that heterocycle choice (benzimidazole vs. pyridazinone) dictates biological targets (e.g., FPR2 vs. viral proteases).
Biological Activity
N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety substituted with a trifluoromethyl group and an acetamide functional group, contributing to its unique pharmacological profile. The chemical structure can be summarized as follows:
- Chemical Formula : C17H17F3N2O2
- Molecular Weight : 348.33 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily targeting cancer cell proliferation and apoptosis pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various in vitro assays:
- Cell Line Studies : The compound was tested against several cancer cell lines, including MDA-MB-435 (melanoma) and K-562 (leukemia). It exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
Mechanistic Insights
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2. Flow cytometry analyses confirmed an increase in early apoptotic cells upon treatment with this compound.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Melanoma : In a study involving melanoma xenografts in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis within treated tumors.
- Leukemia Model : In a K-562 leukemia model, the compound demonstrated not only cytotoxic effects but also a reduction in tumor burden when administered over a period of two weeks.
Q & A
Basic: What are the standard synthetic routes for synthesizing N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, and how is purity validated?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzimidazole precursors. Key steps include:
- Condensation reactions between 2-(trifluoromethyl)-1H-benzimidazole and chloroacetyl chloride under reflux in aprotic solvents (e.g., DMF or dichloromethane) .
- N-alkylation of the benzimidazole nitrogen with 4-methoxybenzylamine, often catalyzed by bases like triethylamine .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Purity validation employs:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm substitution patterns and integration ratios; IR spectroscopy to verify amide C=O stretches (~1650–1700 cm⁻¹) .
- Mass spectrometry (MS) for molecular ion confirmation .
- Elemental analysis (C, H, N) to reconcile experimental and theoretical values .
Advanced: How can researchers resolve discrepancies between calculated and experimental elemental analysis data during characterization?
Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. Strategies include:
- Repeating recrystallization with alternative solvent systems (e.g., methanol/water vs. ethanol/ether) to remove residual salts or solvents .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula independently .
- Thermogravimetric analysis (TGA) to detect moisture or solvent retention .
- Alternative analytical methods : X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
Core techniques include:
- ¹H/¹³C NMR : Assign peaks for the methoxybenzyl group (δ ~3.8 ppm for OCH₃; δ ~4.5–5.0 ppm for N–CH₂–), benzimidazole protons (δ ~7.2–8.5 ppm), and trifluoromethyl group (¹³C signal at ~120 ppm) .
- IR spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and benzimidazole N–H stretches (if present) .
- ESI-MS or MALDI-TOF : Validate molecular weight and fragmentation patterns .
Advanced: How do structural modifications at the benzimidazole or methoxybenzyl positions affect bioactivity?
Methodological Answer:
- Benzimidazole substitution : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and binding to hydrophobic enzyme pockets. For example, analogs with nitro groups showed reduced activity due to steric hindrance .
- Methoxybenzyl modifications : Replacing the methoxy group with bulkier substituents (e.g., ethoxy) may alter pharmacokinetics but reduce solubility. Derivatives with halogenated benzyl groups (e.g., 4-fluorobenzyl) exhibit improved target affinity in enzyme inhibition assays .
- Methodology : Use comparative SAR studies with analogs from published libraries (e.g., triazole-benzimidazole hybrids) .
Advanced: What strategies optimize reaction yields when synthesizing derivatives with electron-withdrawing groups?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SN2 reactions but may require inert atmospheres to prevent hydrolysis .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions involving halogenated reagents .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation steps .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., benzimidazole formation) by 50–70% .
Advanced: How can target engagement be validated in enzyme inhibition studies?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzymes .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm specificity .
- X-ray crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with benzimidazole nitrogen or acetamide carbonyl) .
- Negative controls : Use structurally similar but inactive analogs (e.g., methoxy-free derivatives) to rule out nonspecific binding .
Advanced: How to address contradictory bioactivity data across different assay systems?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH, cofactors) or cell permeability differences. Mitigation strategies:
- Standardize assay protocols : Use identical buffer systems (e.g., PBS at pH 7.4) and enzyme concentrations .
- Parallel testing : Compare results in cell-free (e.g., fluorometric assays) vs. cell-based systems (e.g., luciferase reporters) .
- Metabolic stability testing : Assess compound degradation in cell lysates to differentiate true activity loss from instability .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation .
- Solubility considerations : Lyophilize as a solid; avoid prolonged storage in DMSO (>3 months) due to oxidation risks .
- Hygroscopicity management : Use desiccants (silica gel) in storage containers .
Advanced: What computational methods predict the compound’s binding modes with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina, Glide) : Screen against target crystal structures (e.g., PDB entries) to prioritize high-affinity poses .
- Molecular dynamics (MD) simulations (GROMACS) : Simulate binding stability over 100+ ns trajectories to assess pose retention .
- Free-energy perturbation (FEP) : Calculate relative binding energies for analogs with minor structural changes .
Advanced: How to design derivatives to improve blood-brain barrier (BBB) penetration?
Methodological Answer:
- Lipophilicity optimization : Target logP values of 2–4 via substituent modifications (e.g., replacing methoxy with trifluoromethoxy) .
- P-glycoprotein evasion : Reduce molecular weight (<450 Da) and hydrogen bond donors (<2) .
- In silico screening : Use BBB prediction tools (e.g., SwissADME) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
